Enantioselective Potency: 22.7-Fold Selectivity for ROCK2 over ROCK1 via (S)-Derivative
The (S)-enantiomer of a key derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrates a profound stereochemical advantage over its racemate or (R)-enantiomer. While the (S)-enantiomer exhibits an IC50 of 3 nM against ROCK2 with 22.7-fold selectivity over ROCK1 [1], the corresponding (R)-enantiomer in the same series shows significantly lower potency and selectivity . This direct comparison confirms that procurement of the correct enantiopure starting material is non-negotiable for achieving high-potency ROCK2 inhibition.
| Evidence Dimension | ROCK2 Inhibitory Activity and Isoform Selectivity |
|---|---|
| Target Compound Data | IC50 = 3 nM; 22.7-fold selectivity for ROCK2 over ROCK1 |
| Comparator Or Baseline | (R)-enantiomer derivative (significantly lower potency and selectivity in same series) |
| Quantified Difference | 22.7-fold isoform selectivity |
| Conditions | In vitro enzymatic assay on recombinant human ROCK1 and ROCK2 kinases. |
Why This Matters
This 22.7-fold selectivity window is critical for developing ROCK2 inhibitors with improved safety profiles, as non-selective inhibition of ROCK1 is linked to hypertensive side effects.
- [1] Sun, C., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1394-1400. View Source
